molecular formula C12H19N3O2 B1373588 tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate CAS No. 1315366-46-1

tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate

Cat. No. B1373588
CAS RN: 1315366-46-1
M. Wt: 237.3 g/mol
InChI Key: INVVTVVHUFVMMP-UHFFFAOYSA-N
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Description

“tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1315366-46-1 . It has a molecular weight of 237.3 . The IUPAC name for this compound is tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)-1-azetidinecarboxylate .


Molecular Structure Analysis

The molecular structure of “tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate” is based on a pyrazole ring, which consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Scientific Research Applications

  • Synthesis of Intermediates in Drug Development : Tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate and related compounds are often used as intermediates in the synthesis of more complex molecules. For example, it's used in the synthesis of mTOR targeted PROTAC molecules, as demonstrated by the synthesis of a specific compound through a palladium catalyzed Suzuki reaction (Zhang et al., 2022).

  • Structural Analysis and Chemical Synthesis : The molecular structure of compounds containing tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate is often analyzed for a deeper understanding of their chemical properties. For instance, the synthesis and structural characterization of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a similar compound, involved analyzing the dihedral angles between the pyrazole and piperidine rings (Richter et al., 2009).

  • Synthesis of Biologically Active Compounds : This chemical is used as a starting material or intermediate in the synthesis of various biologically active compounds. For instance, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of compounds like crizotinib (Kong et al., 2016).

  • Development of Antitumor Agents : Some derivatives of tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate show potential as antitumor agents. For example, the synthesis of novel 1,2,5-trisubstituted benzimidazoles, which include derivatives of this compound, was aimed at developing potential antitumor agents, with some showing significant activity against various cancer cell lines (Abonía et al., 2011).

  • Pharmacological Characterization : The compound and its derivatives are also used in pharmacological studies. For instance, UR-7280, a derivative of this compound, has been characterized as an angiotensin AT1-selective receptor antagonist, showing potential in the study of angiotensin II-induced responses (de Arriba et al., 1996).

Future Directions

Pyrazoles, including “tert-butyl 3-(4-methyl-1H-pyrazol-1-yl)azetidine-1-carboxylate”, are considered an interesting class in drug discovery due to their broad spectrum of biological activities . Therefore, future research may focus on exploring the potential applications of this compound in medicinal chemistry.

properties

IUPAC Name

tert-butyl 3-(4-methylpyrazol-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-5-13-15(6-9)10-7-14(8-10)11(16)17-12(2,3)4/h5-6,10H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVVTVVHUFVMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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